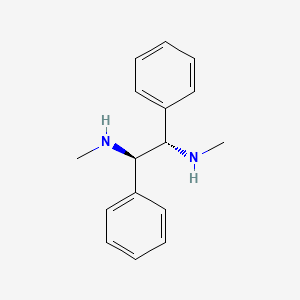
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring substituted with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or starting materials.
Functional Group Introduction: Amino and hydroxyl groups can be introduced through various organic reactions such as nucleophilic substitution or reduction.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including:
Catalysis: Using efficient catalysts to increase yield and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a ligand for studying enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or ionic interactions, influencing the compound’s biological activity. The pyridine ring can participate in π-π interactions or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the chiral center and hydroxyl group.
3-Hydroxypyridine: Lacks the amino group and chiral center.
®-2-(1-Amino-2-methylpropyl)pyridin-3-ol: The enantiomer of the compound .
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)pyridin-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]pyridin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3/t8-/m0/s1 |
InChI Key |
LRPBURXXSAQLJJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=CC=N1)O)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


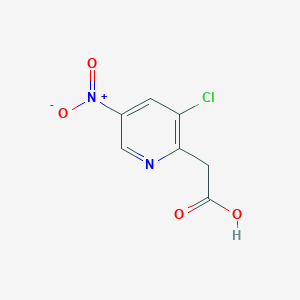
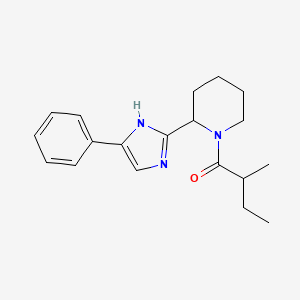
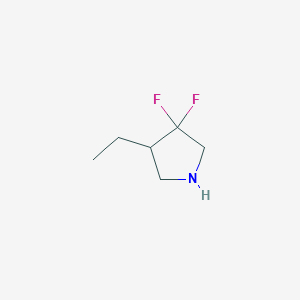
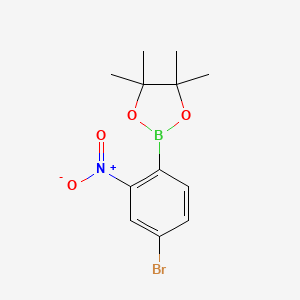
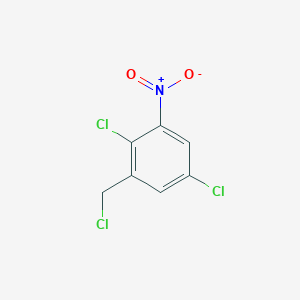

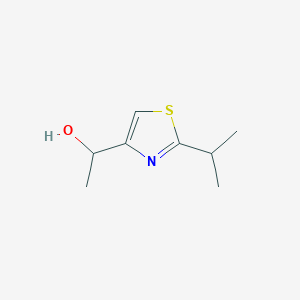
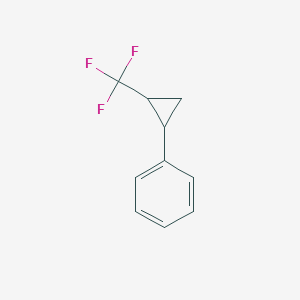
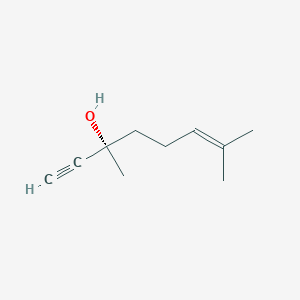
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
